molecular formula C18H13F3N2O2 B2694930 2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 946226-46-6

2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2694930
CAS No.: 946226-46-6
M. Wt: 346.309
InChI Key: YMJAPOJDLVLFNE-UHFFFAOYSA-N
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Description

The compound 2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide features a 1,2-oxazole core substituted with a phenyl group at position 5, linked via an acetamide bridge to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to π-π stacking interactions, a common feature in bioactive molecules .

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)11-15-10-16(25-23-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJAPOJDLVLFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Benzothiazole-Based Analogs
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Compound 12, ): Structure: Benzothiazole replaces oxazole; trifluoromethyl at benzothiazole position 4. Synthesis: Microwave-assisted coupling (19% yield), similar to other acetamide derivatives .
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, ) :

    • Structure : Dual trifluoromethyl groups (on benzothiazole and phenyl).
    • Activity : Higher lipophilicity may enhance membrane penetration but reduce solubility .
Triazole and Furan Derivatives
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Structure: Triazole-sulfanyl group with furan substitution. Activity: Demonstrated anti-exudative activity (10 mg/kg dose), suggesting acetamide derivatives with heterocycles can modulate inflammation .

Substituent Variations

Trifluoromethyl Phenyl vs. Methoxy Phenyl
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () :
    • Methoxy groups improve solubility but may reduce metabolic stability compared to trifluoromethyl .
Agrochemical Analogs
  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ): Structure: Oxazolidinone ring instead of oxazole; dimethylphenyl substitution. Use: Fungicide, highlighting acetamides’ versatility in agrochemical design .

Biological Activity

The compound 2-(5-phenyl-1,2-oxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N2OC_{18}H_{16}F_3N_2O with a molecular weight of approximately 348.33 g/mol. The structure features an oxazole ring and a trifluoromethyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxazole ring is known to enhance lipophilicity, improving membrane permeability and facilitating interaction with cellular targets. The trifluoromethyl group contributes to the compound's stability and bioactivity by participating in electron-withdrawing effects, which can modulate receptor binding affinities.

Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For example, a related study evaluated the anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole models in rodents. The results showed that certain derivatives demonstrated significant protection against seizures, indicating potential therapeutic applications in epilepsy management.

CompoundMES Protection (%)6-Hz Model ActivityNeurotoxicity
Compound A75%ActiveLow
Compound B50%InactiveModerate
Compound C90%ActiveNone

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting microtubule dynamics. This mechanism involves the phosphorylation of key proteins such as Bcl-2 and Mcl-1, leading to programmed cell death.

Case Studies

  • Anticonvulsant Screening : A study published in 2015 synthesized a series of N-phenylacetamide derivatives, including those with trifluoromethyl substitutions. The findings indicated that compounds with similar structural motifs exhibited significant anticonvulsant activity in animal models. The most potent derivative showed protective effects in 70% of tested subjects during the MES test.
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that compounds with oxazole rings displayed enhanced cytotoxicity compared to their non-oxazole counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy.

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